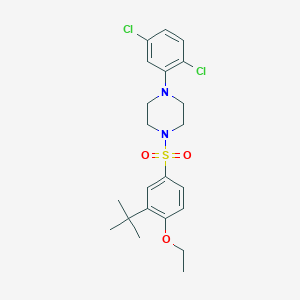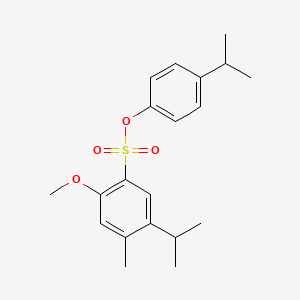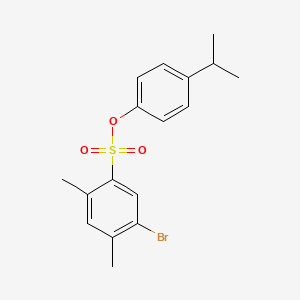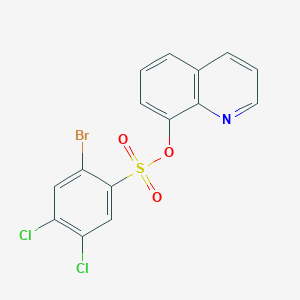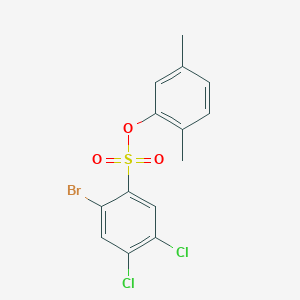
(2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is a chemical compound that is widely used in scientific research. It is a sulfonate ester that is synthesized by reacting 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 2,5-dimethylphenol. This compound has been found to have various applications in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is not well understood. However, it has been found to act as a sulfonating agent that can modify the chemical and physical properties of various organic compounds. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
(2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the replication of certain viruses by inhibiting the activity of viral enzymes. It has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate in lab experiments include its high reactivity, ease of synthesis, and ability to modify the chemical and physical properties of various organic compounds. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are various future directions for the use of (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate in scientific research. One direction is the development of new sulfonamide derivatives that have potential anticancer activity. Another direction is the development of new sulfonate esters that have potential antiviral activity. Additionally, the mechanism of action of (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate can be further studied to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new compounds with potential therapeutic applications.
Méthodes De Synthèse
(2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is synthesized by reacting 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 2,5-dimethylphenol in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane. The product is then purified by column chromatography using a solvent system such as hexane/ethyl acetate.
Applications De Recherche Scientifique
(2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been found to have various applications in scientific research. It is widely used as a reagent for the synthesis of various organic compounds. It has been used as a starting material for the synthesis of sulfonamide derivatives that have potential anticancer activity. It has also been used as a reagent for the synthesis of sulfonate esters that have potential antiviral activity.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2O3S/c1-8-3-4-9(2)13(5-8)20-21(18,19)14-7-12(17)11(16)6-10(14)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHLWRYVYAUUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
